molecular formula C13H18Cl2N4O B032951 2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one CAS No. 53689-10-4

2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B032951
CAS RN: 53689-10-4
M. Wt: 317.21 g/mol
InChI Key: XZFRYYHZODSXRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazolopyridine derivatives involves various strategies, including condensation reactions and metal-free synthesis approaches. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation represents a novel strategy for constructing the triazolopyridine skeleton directly through oxidative N-N bond formation (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives is confirmed using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was elucidated through crystallographic analysis, confirming the compound's structure and showcasing intermolecular hydrogen bonding and pi-pi stacking interactions (Hwang et al., 2006).

Chemical Reactions and Properties

Triazolopyridines undergo various chemical reactions, including acylation, annulation, and cyclization, to form structurally diverse compounds. For example, the preparation of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines through cyanoacetylation reactions of amino-triazoles followed by cyclization of the formed cyanoacetamides illustrates the versatility of these reactions (Ibrahim et al., 2011).

Physical Properties Analysis

The physical properties of triazolopyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. The cocrystallization study of 4-amino-3,5-bis(2-pyridyl)-1,2,4-triazole with hemimellitic acid, resulting in a supramolecular compound, highlights the importance of intermolecular interactions in defining physical properties (Xiu-Juan Jiang, 2010).

Chemical Properties Analysis

The chemical properties of triazolopyridines, including reactivity, stability, and electronic characteristics, are influenced by their molecular structure. The synthesis and evaluation of triazolopyridine derivatives as lipo-oxygenase inhibitors demonstrate the potential biological relevance of these compounds' chemical properties (Asghari et al., 2015).

properties

IUPAC Name

2-[3-[bis(2-chloroethyl)amino]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N4O/c14-5-10-17(11-6-15)7-3-9-19-13(20)18-8-2-1-4-12(18)16-19/h1-2,4,8H,3,5-7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRYYHZODSXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCCN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

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